Antibacterial agent 34

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

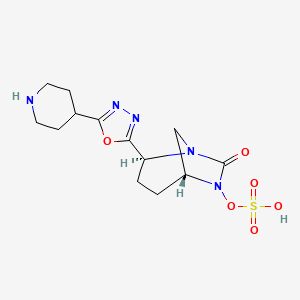

Molecular Formula |

C13H19N5O6S |

|---|---|

Molecular Weight |

373.39 g/mol |

IUPAC Name |

[(2S,5R)-7-oxo-2-(5-piperidin-4-yl-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C13H19N5O6S/c19-13-17-7-9(18(13)24-25(20,21)22)1-2-10(17)12-16-15-11(23-12)8-3-5-14-6-4-8/h8-10,14H,1-7H2,(H,20,21,22)/t9-,10+/m1/s1 |

InChI Key |

XWPOCWHEQTTXMA-ZJUUUORDSA-N |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)C4CCNCC4 |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)C4CCNCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Novel Benzopyran Derivatives as Antibacterial Agents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. Benzopyran derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antibacterial effects against a range of pathogens. This technical guide provides a comprehensive overview of recent advancements in the design, synthesis, and evaluation of novel benzopyran derivatives as antibacterial agents, with a focus on their mechanisms of action, structure-activity relationships, and relevant experimental protocols.

Synthesis of Novel Benzopyran Derivatives

The synthesis of benzopyran derivatives often involves multicomponent reactions, leveraging the principles of green chemistry for efficiency and sustainability. A common strategy involves the reaction of substituted phenols or naphthols with aldehydes and activated methylene compounds.

One illustrative synthetic approach is the one-pot, three-component reaction of a 1-naphthol, an aromatic aldehyde, and benzenesulfonyl acetonitrile in the presence of a catalytic amount of piperidine under solvent-free microwave irradiation. This method offers several advantages, including high yields, short reaction times, and a simple experimental setup.[1]

General Synthetic Scheme:

-

Starting Materials: 1-naphthol, various aromatic aldehydes, benzenesulfonyl acetonitrile.

-

Catalyst: Piperidine.

-

Reaction Conditions: Microwave irradiation, solvent-free.

-

Product: 2-amino-3-phenylsulfonyl-4-aryl-4H-benzochromene derivatives.[1]

Another versatile approach involves the synthesis of coumarin-based (2H-benzopyran-2-one) derivatives. These can be synthesized starting from 2-oxo-4-phenyl-2H-benzo[b]pyran-7-yl-oxyacetic acid hydrazides, which are then further modified to introduce various heterocyclic moieties such as azetidin-2-ones, pyrrolidin-2-ones, oxadiazoles, and thiazolidin-4-ones.[2][3]

Antibacterial Activity of Benzopyran Derivatives

Numerous studies have demonstrated the potent antibacterial activity of novel benzopyran derivatives against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and measuring the zone of inhibition in agar diffusion assays.

Quantitative Data Summary

The following tables summarize the antibacterial activity of selected novel benzopyran derivatives from recent studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Amphiphilic Benzopyran Derivatives [4]

| Compound | S. aureus (ATCC 29213) | S. aureus (ATCC 43300) (MRSA) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |

| 4h | 1 µg/mL | 2 µg/mL | 4 µg/mL | >128 µg/mL | >128 µg/mL |

| 17e | 2 µg/mL | 4 µg/mL | 4 µg/mL | >128 µg/mL | >128 µg/mL |

| Vancomycin | 1 µg/mL | 1 µg/mL | 4 µg/mL | >128 µg/mL | >128 µg/mL |

| Polymyxin B | 32 µg/mL | 64 µg/mL | 128 µg/mL | 1 µg/mL | 1 µg/mL |

Table 2: Inhibition Zone Diameters of Benzopyran-2-one Derivatives (10 mg/mL) [5]

| Compound | Bacillus subtilis | Sarcina lutea | Staphylococcus aureus | Escherichia coli |

| 2f | 20 mm | 15 mm | - | 15 mm |

| 3f | - | - | - | 9 mm |

| 5d | 18 mm | 12 mm | - | 13 mm |

| Tetracycline | 30 mm | 28 mm | 25 mm | 27 mm |

Note: '-' indicates no significant activity.

Table 3: IC50 Values for DNA Gyrase B Inhibition [2][6]

| Compound | IC50 (µM) |

| 8d | 0.76 |

| Novobiocin | 0.41 |

| Ciprofloxacin | 2.72 |

Mechanisms of Antibacterial Action

Novel benzopyran derivatives exert their antibacterial effects through various mechanisms, with two prominent pathways being the inhibition of bacterial DNA gyrase and the disruption of the bacterial cell membrane.

Inhibition of DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[2][6] This enzyme is a validated target for antibacterial drug discovery as it is absent in higher eukaryotes.[2][6]

Benzopyrone derivatives, particularly those based on the coumarin scaffold, have been shown to be competitive inhibitors of the ATP-binding site on the GyrB subunit of DNA gyrase.[6] By binding to this site, these compounds prevent the ATP hydrolysis that is necessary for the enzyme's function, ultimately leading to the inhibition of DNA replication and bacterial death.[7] Molecular docking studies have revealed that these derivatives form key interactions with amino acid residues within the ATP-binding pocket of GyrB.[2][6]

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel benzopyran-2-one derivatives of expected antimicrobial activity through DNA gyrase-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of amphiphilic benzopyran derivatives as potent antibacterial agents against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Antibacterial Spectrum of Teixobactin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teixobactin is a novel depsipeptide antibiotic, isolated from the previously unculturable soil bacterium Eleftheria terrae. It represents a new class of antibiotics with a unique mechanism of action that has generated significant interest in the scientific community due to its potent activity against a wide range of Gram-positive pathogens and the lack of detectable resistance development. This technical guide provides a comprehensive overview of the antibacterial spectrum of Teixobactin, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action.

Antibacterial Spectrum of Teixobactin

Teixobactin exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including several multidrug-resistant strains. Notably, it has shown no activity against Gram-negative bacteria. The antibacterial efficacy of Teixobactin and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of Teixobactin and its synthetic analogues against various clinically relevant bacterial isolates.

| Bacterial Strain | Teixobactin Analogue | MIC (μg/mL) | Reference |

| Staphylococcus aureus ATCC 29213 | Synthetic Teixobactin | 0.25 | [1] |

| Methicillin-resistant S. aureus (MRSA) ATCC 33591 | Teixobactin Analogue 3 | 2 | [2] |

| Methicillin-resistant S. aureus (MRSA) | Teixobactin Analogue 4 | 2-4 | [3] |

| Methicillin-resistant S. aureus (MRSA) | Teixobactin Analogue 5 | 2-4 | [3] |

| Vancomycin-resistant Enterococcus (VRE) | Teixobactin Analogue 3 | 8-16 | [3] |

| Vancomycin-resistant Enterococcus (VRE) | Teixobactin Analogue 4 | 4 | [3] |

| Vancomycin-resistant Enterococcus (VRE) | Teixobactin Analogue 5 | 2-16 | [3] |

| Bacillus subtilis ATCC 6051 | Teixobactin Analogue 5 | 0.5 | [3] |

| Enterococcus faecalis ATCC 29212 | L-Chg10-teixobactin | 0.8 | [4] |

| Enterococcus faecalis ATCC 47077 | L-Chg10-teixobactin | 0.8 | [4] |

| Escherichia coli | Teixobactin Derivatives | 32 | [3] |

| Pseudomonas aeruginosa | Teixobactin Derivatives | 64 | [3] |

Experimental Protocols

A standardized method for determining the antibacterial susceptibility of an agent is crucial for reproducible and comparable results. The following protocol outlines the broth microdilution method, a common technique used to determine the MIC of Teixobactin and its derivatives.

Protocol: Broth Microdilution Method for MIC Determination[3]

-

Preparation of Bacterial Inoculum:

-

Isolate bacterial colonies from a fresh agar plate.

-

Suspend the colonies in a sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Teixobactin Dilutions:

-

Prepare a stock solution of the Teixobactin derivative in a suitable solvent (e.g., 5% DMSO)[4].

-

Perform two-fold serial dilutions of the stock solution in CAMHB in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted Teixobactin.

-

The final volume in each well should be 200 μL[3].

-

Include a growth control well (bacteria and broth without antibiotic) and a sterility control well (broth only).

-

-

Determination of MIC:

-

Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the Teixobactin derivative at which no visible bacterial growth is observed[3].

-

-

Determination of Minimum Bactericidal Concentration (MBC) (Optional):

-

To determine the MBC, subculture the contents of the wells showing no visible growth onto fresh agar plates.

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count[4].

-

Mechanism of Action and Signaling Pathways

Teixobactin exerts its potent bactericidal effect by inhibiting bacterial cell wall synthesis through a unique dual-targeting mechanism. It binds to highly conserved precursors of peptidoglycan and teichoic acid, specifically Lipid II and Lipid III[5][6][7]. This binding prevents the incorporation of these precursors into the growing cell wall, ultimately leading to cell lysis and death[5]. The primary target of Teixobactin is Lipid II, a crucial component in the biosynthesis of peptidoglycan, the major structural component of the bacterial cell wall[8].

Visualization: Teixobactin's Mechanism of Action

The following diagram illustrates the mechanism of action of Teixobactin, highlighting its interaction with Lipid II and the subsequent disruption of the bacterial cell wall synthesis pathway.

Caption: Teixobactin binds to Lipid II, a key precursor in peptidoglycan synthesis, thereby inhibiting cell wall formation and leading to bacterial cell lysis.

A significant aspect of Teixobactin's mechanism is its ability to bind to the pyrophosphate and sugar moieties of Lipid II, which are highly conserved and less prone to mutational changes[8]. This multi-target binding is believed to be the reason for the observed lack of resistance development. Furthermore, recent studies suggest a two-pronged attack where Teixobactin not only sequesters Lipid II but also forms supramolecular fibrils that disrupt the integrity of the bacterial membrane[8].

A metabolomics study on the effect of a synthetic teixobactin analogue on Methicillin-Resistant Staphylococcus aureus (MRSA) revealed significant perturbations in the bacterial cell envelope, affecting membrane lipids and the biosynthesis of peptidoglycan and teichoic acid[6]. This study also highlighted that teixobactin significantly suppressed the production of D-alanyl-D-lactate, an intermediate involved in vancomycin resistance, explaining the lack of cross-resistance with vancomycin[6][9].

Conclusion

Teixobactin represents a promising new frontier in the fight against antimicrobial resistance. Its potent and selective activity against Gram-positive pathogens, coupled with a novel mechanism of action that appears to circumvent common resistance pathways, makes it a prime candidate for further drug development. The data and protocols presented in this guide offer a foundational understanding for researchers and scientists working to harness the therapeutic potential of this remarkable antibiotic. Continued investigation into its structure-activity relationships and in vivo efficacy is essential to translate its promising preclinical profile into a clinically valuable therapeutic agent.

References

- 1. Total synthesis of teixobactin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Teixobactin - Wikipedia [en.wikipedia.org]

- 6. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Teixobactin: Introduction, Mechanism of Action, Uses • Microbe Online [microbeonline.com]

- 8. news-medical.net [news-medical.net]

- 9. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Cytotoxicity of Novel Antibacterial Compounds: A Technical Guide

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. A critical step in this process is the evaluation of the cytotoxic effects of these new compounds on mammalian cells to ensure their safety for therapeutic use.[1][2] This technical guide provides an in-depth overview of the core methodologies used to assess the cytotoxicity of novel antibacterial compounds, presents a framework for data interpretation, and illustrates key cellular pathways involved in compound-induced cell death.

Data Presentation: Comparative Cytotoxicity of Novel Antibacterial Compounds

A crucial aspect of preclinical drug development is the quantitative assessment of a compound's toxicity. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%.[3] The 50% cytotoxicity concentration (CC50) is similarly the concentration needed to cause a 50% reduction in cell viability.[4] The following tables summarize hypothetical quantitative data for a series of novel antibacterial compounds against various cell lines, providing a clear comparison of their cytotoxic potential.

Table 1: In Vitro Cytotoxicity (IC50) of Novel Antibacterial Compounds

| Compound ID | Target Bacteria | Human Cell Line | IC50 (µM) |

| ABC-101 | Staphylococcus aureus | HeLa | 25.5 |

| HepG2 | 32.1 | ||

| HEK293 | > 100 | ||

| XYZ-202 | Pseudomonas aeruginosa | A549 | 15.8 |

| MCF-7 | 18.2 | ||

| NIH/3T3 | 75.3 | ||

| PQR-303 | Escherichia coli | Caco-2 | 50.1 |

| HUVEC | 88.9 |

Table 2: Cell Viability in Response to Treatment with Novel Antibacterial Compounds

| Compound ID | Concentration (µM) | Cell Line | % Cell Viability (MTT Assay) |

| ABC-101 | 10 | HeLa | 85.2 ± 4.1 |

| 25 | HeLa | 51.3 ± 3.5 | |

| 50 | HeLa | 22.7 ± 2.9 | |

| XYZ-202 | 10 | A549 | 60.1 ± 5.2 |

| 25 | A549 | 35.8 ± 4.8 | |

| 50 | A549 | 10.4 ± 1.9 |

Table 3: Markers of Apoptosis Induced by Novel Antibacterial Compounds

| Compound ID | Concentration (µM) | Cell Line | Caspase-3/7 Activation (Fold Change) | Annexin V Positive Cells (%) |

| ABC-101 | 25 | HeLa | 3.2 ± 0.4 | 45.6 ± 3.7 |

| XYZ-202 | 15 | A549 | 4.5 ± 0.6 | 62.1 ± 4.2 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to accurate cytotoxicity assessment. The following sections provide step-by-step methodologies for key assays.

2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[6]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the novel antibacterial compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a buffered solution of SDS and DMF) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

2.2. LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9]

Protocol:

-

Cell Seeding and Treatment: Plate and treat cells with the test compound as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis agent like Triton X-100).[10]

-

Supernatant Collection: After incubation, carefully transfer the cell culture supernatant to a new 96-well plate.[10]

-

LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.[9][11]

-

Incubation: Incubate the plate at room temperature, protected from light, for approximately 30-60 minutes.[9][10]

-

Stop Reaction: Add a stop solution to each well.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490-520 nm.[10][11]

2.3. Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity.[12] Common assays to detect apoptosis include Annexin V staining for early apoptosis and caspase activity assays for the execution phase.

2.3.1. Annexin V Staining

-

Cell Preparation: After treatment, harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye like propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

2.3.2. Caspase Activity Assay

-

Cell Lysis: After treatment, lyse the cells to release their contents.

-

Substrate Addition: Add a luminogenic or fluorogenic substrate specific for the caspase of interest (e.g., Caspase-3/7).

-

Incubation: Incubate at room temperature to allow the caspase to cleave the substrate.

-

Signal Detection: Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the caspase activity.

Mandatory Visualizations

Visualizing experimental workflows and cellular signaling pathways can greatly enhance understanding. The following diagrams were created using the Graphviz DOT language.

3.1. Experimental Workflows

3.2. Signaling Pathways

Apoptosis is primarily regulated by two interconnected pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[12][13] Both pathways converge on the activation of executioner caspases, which are responsible for dismantling the cell.[14][15]

References

- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. journals.asm.org [journals.asm.org]

- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 9. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Investigating the Membrane Selectivity of Antimicrobial Agent-34: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the membrane selectivity of Antimicrobial agent-34, a compound with significant antibacterial potency. This document outlines the agent's mechanism of action, presents key quantitative data on its selectivity, and offers detailed experimental protocols for its evaluation.

Core Concepts: Membrane Selectivity of Antimicrobial Agents

Antimicrobial agents that target the cell membrane are of significant interest in combating infectious diseases, particularly those caused by antibiotic-resistant bacteria. The efficacy of such agents is determined not only by their ability to disrupt microbial membranes but also by their selectivity for bacterial over mammalian cells. A high degree of selectivity is crucial for minimizing host toxicity and ensuring a favorable therapeutic window. Antimicrobial agent-34 demonstrates a promising profile by effectively targeting bacterial membranes while exhibiting lower activity against host cells.

Mechanism of Action

Antimicrobial agent-34 exerts its bactericidal effect through a multi-pronged attack on the bacterial cell envelope, leading to rapid cell death. The primary mechanism involves the disruption of the integrity of the bacterial cell membrane.[1] This initial interaction is followed by a cascade of downstream events, including the dissipation of the transmembrane potential, an increase in intracellular reactive oxygen species (ROS), and subsequent leakage of essential cytoplasmic components such as proteins and DNA.[1]

Caption: Mechanism of action of Antimicrobial agent-34.

Data Presentation: Quantitative Analysis of Selectivity

The selectivity of Antimicrobial agent-34 is quantified by comparing its potent activity against bacteria with its relatively low toxicity towards mammalian cells. The following tables summarize the key quantitative data.

Table 1: Antimicrobial Activity of Agent-34

| Organism Type | Bacterial Strain | MIC (µg/mL) |

| Gram-positive | Staphylococcus aureus (and others) | 1-4 |

| Gram-negative | Klebsiella pneumoniae ATCC10031 | 4 |

| Gram-negative | Acinetobacter baumannii ATCC19606 | 2 |

| Gram-negative | Escherichia coli ATCC25922 | 4 |

MIC (Minimum Inhibitory Concentration): The lowest concentration of the agent that prevents visible growth of a microorganism.[2][3]

Table 2: Cytotoxicity and Selectivity Index of Agent-34

| Assay | Value |

| Hemolytic Concentration 50% (HC50) | 131.1 µg/mL |

| Selectivity Index (HC50/MIC) | 65.6 |

HC50 (Hemolytic Concentration 50%): The concentration of the agent that causes 50% lysis of red blood cells. Selectivity Index: A ratio that indicates the agent's preference for bacterial cells over mammalian cells. A higher index signifies greater selectivity.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the membrane selectivity of Antimicrobial agent-34.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.[3][4][5][6]

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of Antimicrobial agent-34 in a suitable solvent. Perform two-fold serial dilutions in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted agent.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of Antimicrobial agent-34 at which no visible bacterial growth (turbidity) is observed.

Hemolysis Assay

This assay measures the lytic activity of the agent against red blood cells to determine the HC50 value.[7][8]

Protocol:

-

Red Blood Cell Preparation: Obtain fresh human or animal red blood cells (RBCs). Wash the RBCs multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the RBCs in PBS to a final concentration of 1-2%.

-

Incubation with Agent: Add different concentrations of Antimicrobial agent-34 to the RBC suspension in a 96-well plate. Include a negative control (PBS) and a positive control (Triton X-100 for 100% hemolysis).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Measurement of Hemoglobin Release: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin (e.g., 405 nm or 570 nm) using a microplate reader.

-

Calculation of Hemolysis: Calculate the percentage of hemolysis for each concentration relative to the positive control. The HC50 is the concentration that causes 50% hemolysis.

Bacterial Membrane Potential Assay

This assay utilizes a voltage-sensitive fluorescent dye to measure changes in the bacterial transmembrane potential.[9][10]

Caption: Workflow for the bacterial membrane potential assay.

Protocol:

-

Bacterial Suspension: Prepare a suspension of bacteria in a suitable buffer (e.g., PBS with glucose).

-

Dye Loading: Add a voltage-sensitive dye, such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)), to the bacterial suspension and incubate to allow the dye to equilibrate across the bacterial membrane.

-

Baseline Measurement: Measure the baseline fluorescence using a fluorometer.

-

Addition of Agent: Add Antimicrobial agent-34 to the suspension.

-

Fluorescence Monitoring: Continuously monitor the fluorescence intensity. Depolarization of the membrane will cause a change in fluorescence, which can be quantified.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the generation of ROS within bacterial cells upon treatment with the antimicrobial agent.[11][12][13]

Protocol:

-

Cell Preparation: Grow bacteria to the mid-logarithmic phase.

-

Dye Incubation: Incubate the bacterial cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). The dye is non-fluorescent until oxidized by ROS.

-

Treatment with Agent: Treat the cells with Antimicrobial agent-34.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer or flow cytometer. The intensity of the fluorescence is proportional to the amount of intracellular ROS.

DNA and Protein Leakage Assay

This assay quantifies the leakage of intracellular macromolecules, such as DNA and proteins, as a result of membrane damage.[14][15][16][17]

Protocol:

-

Bacterial Treatment: Treat a bacterial suspension with Antimicrobial agent-34 for a specified period.

-

Centrifugation: Centrifuge the suspension to pellet the bacterial cells.

-

Supernatant Collection: Carefully collect the supernatant, which will contain any leaked cellular components.

-

Quantification:

-

DNA Leakage: Measure the absorbance of the supernatant at 260 nm using a spectrophotometer to quantify the amount of leaked DNA.

-

Protein Leakage: Use a standard protein quantification method, such as the Bradford assay, to measure the concentration of protein in the supernatant.[14]

-

Conclusion

Antimicrobial agent-34 demonstrates significant potential as a therapeutic agent due to its potent bactericidal activity and high selectivity for bacterial membranes. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive framework for researchers and drug development professionals to further investigate and characterize the membrane-selective properties of this and other novel antimicrobial compounds. The multi-faceted mechanism of action, involving membrane disruption, depolarization, ROS production, and leakage of cellular contents, underscores its efficacy as a robust antimicrobial agent.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. protocols.io [protocols.io]

- 5. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. frontiersin.org [frontiersin.org]

- 11. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 12. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]

- 13. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 14. Cytoplasmic Leakage and Protein Leakage Analysis of Ocimum Gratissimum Stem Extract-Mediated Silver Nanoparticles Against Wound Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Time-Kill Assay of a New Antibacterial Compound

Audience: Researchers, scientists, and drug development professionals.

Introduction

The time-kill assay is a dynamic method used in microbiology to assess the in vitro antimicrobial activity of a compound over time.[1][2] This application note provides a detailed protocol for conducting a time-kill assay to determine the bactericidal or bacteriostatic effects of a new antibacterial agent against a specific bacterial strain.[1][3] The assay involves exposing a standardized inoculum of bacteria to various concentrations of the antimicrobial compound and measuring the number of viable organisms at specified time intervals.[2][4] A compound is typically considered bactericidal if it causes a ≥3-log10 reduction (99.9% kill) in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][3][5] A bacteriostatic agent, on the other hand, inhibits bacterial growth but does not significantly reduce the number of viable bacteria.[1][6]

Experimental Workflow

The overall workflow of a time-kill assay involves several key stages, from preparation of the bacterial inoculum and antimicrobial agent to data collection and analysis.

Caption: A general workflow diagram for a time-kill assay.

Materials and Methods

Materials

-

Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

New antibacterial compound

-

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

-

Appropriate agar medium (e.g., Tryptic Soy Agar - TSA)

-

Sterile saline (0.9%) or Phosphate Buffered Saline (PBS)

-

Sterile test tubes or flasks

-

Micropipettes and sterile tips

-

Spectrophotometer

-

Incubator (35-37°C)

-

Spiral plater or materials for spread plating

-

Colony counter

Experimental Protocols

3.2.1. Inoculum Preparation

-

From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of sterile broth medium.

-

Incubate the broth culture at 35-37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard. This typically corresponds to approximately 1-5 x 10^8 CFU/mL.

-

Dilute the bacterial suspension in sterile broth to achieve a final starting inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay tubes.[4]

3.2.2. Antimicrobial Compound Preparation

-

Prepare a stock solution of the new antibacterial compound in a suitable solvent.

-

Perform serial dilutions of the stock solution to create a range of test concentrations. These concentrations are often based on the previously determined Minimum Inhibitory Concentration (MIC) of the compound (e.g., 0.25x, 0.5x, 1x, 2x, and 4x MIC).[4][7]

3.2.3. Assay Setup

-

Dispense the appropriate volume of broth medium into sterile test tubes.

-

Add the prepared antimicrobial compound dilutions to the respective tubes.

-

Include the following controls:

-

Growth Control: Broth medium with the bacterial inoculum but no antimicrobial compound.

-

Sterility Control: Broth medium without bacteria or antimicrobial compound.

-

-

Inoculate all tubes (except the sterility control) with the prepared bacterial suspension to achieve the final concentration of ~5 x 10^5 CFU/mL.

3.2.4. Incubation and Sampling

-

Incubate all tubes at 35-37°C with agitation.

-

At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.[4]

3.2.5. Bacterial Enumeration

-

Perform serial 10-fold dilutions of the collected aliquots in sterile saline or PBS.

-

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. The spread plate method is commonly used.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

After incubation, count the number of colonies on the plates that have between 30 and 300 colonies.

-

Calculate the CFU/mL for each time point and concentration using the following formula:

-

CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

-

Data Presentation

The results of the time-kill assay are typically presented in both tabular and graphical formats.

Tabular Data

Summarize the quantitative data in a table to allow for easy comparison of the different concentrations and time points.

| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |

| 0 | 5.70 | 5.68 | 5.71 | 5.69 | 5.70 |

| 2 | 6.50 | 5.80 | 5.20 | 4.50 | 3.10 |

| 4 | 7.80 | 6.00 | 4.50 | 3.10 | <2.00 |

| 8 | 8.90 | 6.20 | 3.80 | <2.00 | <2.00 |

| 24 | 9.50 | 6.10 | 3.50 | <2.00 | <2.00 |

Note: <2.00 indicates the count is below the limit of detection.

Graphical Data

Plot the Log10 CFU/mL against time for each concentration of the antimicrobial compound. This graphical representation, known as a time-kill curve, provides a visual depiction of the compound's activity.[8][9]

Caption: Logic for interpreting time-kill curve results.

Interpretation of Results

-

Bactericidal Activity: A ≥3-log10 decrease in CFU/mL (a 99.9% reduction) from the initial inoculum indicates bactericidal activity.[1][3][5]

-

Bacteriostatic Activity: A <3-log10 reduction in CFU/mL, with the bacterial count remaining relatively stable or not significantly increasing compared to the initial inoculum, suggests bacteriostatic activity.[1][4]

-

No Effect: If the bacterial growth in the presence of the compound is similar to the growth control, the compound has no significant antibacterial effect at that concentration.

Conclusion

The time-kill assay is a critical tool for characterizing the pharmacodynamics of a new antibacterial compound. By providing detailed information on the rate and extent of bacterial killing, this assay helps to classify a compound as bactericidal or bacteriostatic and informs its potential clinical application. Adherence to standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is essential for obtaining reproducible and reliable results.[1][3][4]

References

- 1. emerypharma.com [emerypharma.com]

- 2. pacificbiolabs.com [pacificbiolabs.com]

- 3. scribd.com [scribd.com]

- 4. actascientific.com [actascientific.com]

- 5. nelsonlabs.com [nelsonlabs.com]

- 6. Bacteriostatic versus Bactericidal | Time of Care [timeofcare.com]

- 7. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Method for assessing the in vivo efficacy of Antibacterial agent 34 in animal models.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Preclinical evaluation of these agents in relevant animal models is a critical step in the drug development pipeline, providing essential data on in vivo efficacy, pharmacokinetics, and pharmacodynamics (PK/PD).[1][2][3] This document outlines detailed protocols for assessing the in vivo antibacterial efficacy of a novel therapeutic candidate, "Antibacterial Agent 34," using established murine models of infection. The methodologies described herein are designed to ensure robustness, reproducibility, and translatability of preclinical findings.[4]

Two of the most common and well-characterized models for evaluating antibacterial agents are the neutropenic mouse thigh infection model and the murine pneumonia model.[2][4] The thigh model is particularly useful for studying the pharmacodynamics of an antimicrobial agent in a localized soft tissue infection, while the pneumonia model simulates a more complex respiratory tract infection.[2][3][5] Both models often utilize immunosuppressed (neutropenic) animals to isolate the effect of the antibacterial agent from the host's immune response, providing a conservative estimate of the drug's activity.[6]

Key Efficacy Parameters

The primary endpoint for these studies is the reduction in bacterial burden in the target tissue (thigh or lungs) following treatment with this compound. This is typically measured as a change in the number of colony-forming units (CFU) per gram of tissue compared to a vehicle-treated control group.[2] Survival analysis can also be employed as a key endpoint, particularly in sepsis models.[7]

Pharmacokinetic parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and the time that the concentration remains above the minimum inhibitory concentration (MIC) are crucial for correlating drug exposure with antibacterial effect.[6][8]

Experimental Protocols

Animal Model and Husbandry

-

Species: Specific pathogen-free female ICR (CD-1) or C57Bl/6J mice, 6-8 weeks old.[2][9]

-

Housing: Animals should be housed in individually ventilated cages with access to sterile food and water ad libitum. All procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.

Induction of Neutropenia

To create an immunocompromised state and minimize the influence of the host immune system on bacterial clearance, mice are rendered neutropenic.[3][10][11]

-

Protocol: Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg four days prior to infection, followed by a second i.p. dose of 100 mg/kg one day before infection.[2][9][10][11] This regimen has been shown to induce profound neutropenia for at least three days.[10][11]

Bacterial Strain and Inoculum Preparation

-

Bacterial Strains: Clinically relevant strains of bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae) with known MIC values for this compound should be used.

-

Inoculum Preparation:

-

Streak the bacterial strain on an appropriate agar plate (e.g., Trypticase Soy Agar with 5% sheep's blood) and incubate overnight at 37°C.[2]

-

Inoculate a few colonies into a suitable broth medium (e.g., Tryptic Soy Broth) and incubate at 37°C with shaking to reach the mid-logarithmic growth phase.

-

Harvest the bacteria by centrifugation, wash the pellet with sterile phosphate-buffered saline (PBS) or saline, and resuspend in PBS to the desired concentration (CFU/mL). The final concentration should be confirmed by serial dilution and plating.[12]

-

Murine Thigh Infection Model Protocol

This model is highly standardized for assessing antimicrobial efficacy in a soft tissue infection.[3]

-

Infection Procedure:

-

Treatment:

-

At a predetermined time post-infection (e.g., 2 hours), administer this compound via a clinically relevant route (e.g., subcutaneous, intravenous, or oral).[9]

-

A vehicle control group (receiving only the drug's solvent) and potentially a positive control group (treated with a standard-of-care antibiotic) should be included.

-

Treatment can be administered as a single dose or in multiple doses over a 24-hour period.[2]

-

-

Endpoint Measurement (Bacterial Load):

-

At 24 hours post-infection, euthanize the mice.[2]

-

Weigh the tissue and homogenize it in a known volume of sterile PBS (e.g., 3 mL) using a tissue homogenizer.[2]

-

Perform serial ten-fold dilutions of the tissue homogenate in sterile PBS.[2]

-

Plate 0.1 mL of appropriate dilutions onto agar plates in duplicate.[2]

-

Incubate the plates overnight at 37°C and count the resulting colonies to determine the CFU per gram of thigh tissue.[2]

-

Murine Pneumonia Model Protocol

This model is used to evaluate the efficacy of antibacterial agents against respiratory pathogens.[4][5]

-

Infection Procedure:

-

Following the neutropenia induction protocol, anesthetize the mice.

-

Instill a 30-50 µL volume of the bacterial suspension (e.g., K. pneumoniae or P. aeruginosa at approximately 1.5 x 10^7 CFU) into the trachea via intranasal or intratracheal administration.[5]

-

-

Treatment:

-

Initiate treatment with this compound at a specified time post-infection (e.g., 2 hours).

-

Include vehicle and optional positive control groups.

-

-

Endpoint Measurement (Bacterial Load):

Data Presentation

Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between different treatment groups.

Table 1: In Vivo Efficacy of this compound in the Murine Thigh Infection Model

| Treatment Group | Dose (mg/kg) | Dosing Regimen | N | Mean Bacterial Load (log10 CFU/g thigh) ± SD | Reduction vs. Vehicle (log10 CFU/g) |

| Vehicle Control | - | q8h | 6 | 7.5 ± 0.4 | - |

| This compound | 10 | q8h | 6 | 5.2 ± 0.5 | 2.3 |

| This compound | 30 | q8h | 6 | 3.8 ± 0.6 | 3.7 |

| This compound | 100 | q8h | 6 | 2.1 ± 0.3 | 5.4 |

| Positive Control | X | q8h | 6 | 3.5 ± 0.4 | 4.0 |

Table 2: In Vivo Efficacy of this compound in the Murine Pneumonia Model

| Treatment Group | Dose (mg/kg) | Dosing Regimen | N | Mean Bacterial Load (log10 CFU/g lung) ± SD | Reduction vs. Vehicle (log10 CFU/g) |

| Vehicle Control | - | q12h | 6 | 8.1 ± 0.6 | - |

| This compound | 25 | q12h | 6 | 6.5 ± 0.7 | 1.6 |

| This compound | 75 | q12h | 6 | 4.9 ± 0.8 | 3.2 |

| Positive Control | Y | q12h | 6 | 5.2 ± 0.5 | 2.9 |

Visualization of Experimental Workflow

A clear understanding of the experimental timeline and procedures is crucial for successful execution. The following diagram illustrates the general workflow for the in vivo efficacy studies.

Signaling Pathway Visualization

While a specific signaling pathway for "this compound" is not defined, a general representation of a host-pathogen interaction and potential points of therapeutic intervention is useful for conceptual understanding. The following diagram illustrates a simplified bacterial infection and host response pathway.

References

- 1. amr-accelerator.eu [amr-accelerator.eu]

- 2. noblelifesci.com [noblelifesci.com]

- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 4. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. academic.oup.com [academic.oup.com]

- 7. criver.com [criver.com]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bacterial inoculum [bio-protocol.org]

- 13. imquestbio.com [imquestbio.com]

Using Antibacterial agent 34 to combat multidrug-resistant bacteria.

Topic: Using Antibacterial Agent 34 to Combat Multidrug-Resistant Bacteria

These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals on the use of this compound (also known as compound 4h, Cat. No. HY-161988) as a potent agent against multidrug-resistant (MDR) bacteria.[1]

Introduction

This compound is a novel compound with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its unique mechanism of action, which involves the disruption of the bacterial cell membrane, makes it a promising candidate for combating infections caused by multidrug-resistant pathogens.[1] This document outlines the key characteristics of this compound, its efficacy against various bacterial strains, and detailed protocols for its in vitro evaluation.

Mechanism of Action

This compound exerts its bactericidal effect through a multi-pronged attack on bacterial cells. The primary mechanism involves the destruction of the bacterial cell membrane's integrity. This leads to a cascade of downstream events, including:

-

An increase in intracellular Reactive Oxygen Species (ROS).[1]

-

Leakage of essential cellular components such as proteins and DNA.[1]

-

Disruption of the transmembrane potential.[1]

This rapid, membrane-disrupting action is advantageous as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways.[1]

In Vitro Efficacy

The following tables summarize the quantitative data on the efficacy of this compound against a range of bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC43300) | Gram-positive | 1-4 |

| Gram-positive Bacteria (6 strains) | Gram-positive | 1-4 |

| Klebsiella pneumoniae (ATCC10031) | Gram-negative | 4 |

| Acinetobacter baumannii (ATCC19606) | Gram-negative | 2 |

| Escherichia coli (ATCC25922) | Gram-negative | 4 |

Data sourced from MedChemExpress product information.[1]

Table 2: Minimum Bactericidal Concentrations (MBCs) in Different Media

| Medium | MBC (µg/mL) |

| Human Serum | 16 |

| Plasma | 16 |

| Blood | 32 |

Data sourced from MedChemExpress product information.[1]

Table 3: Hemolytic Activity and Selectivity

| Parameter | Value |

| Hemolytic Activity (HC50) | 131.1 µg/mL |

| Selectivity Index (HC50/MIC) | 65.6 |

Data sourced from MedChemExpress product information.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[2][3][4]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.[5]

Materials:

-

This compound

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted this compound.

-

Include a positive control (bacteria in broth without the agent) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the agent at which there is no visible growth.

Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic nature of the agent over time.[3][4]

Objective: To assess the rate at which this compound kills a bacterial population.

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

CAMHB

-

Sterile saline

-

Agar plates

-

Incubator

Procedure:

-

Prepare flasks containing CAMHB with this compound at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x, 16x MIC).[1]

-

Include a growth control flask without the agent.

-

Inoculate each flask with the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

Plot log10 CFU/mL versus time to generate the time-kill curves.

Biofilm Inhibition and Disruption Assay

This protocol assesses the ability of this compound to prevent biofilm formation and destroy pre-formed biofilms.[1]

Objective: To evaluate the anti-biofilm activity of this compound.

Materials:

-

This compound

-

96-well flat-bottom microtiter plates

-

Bacterial culture

-

Tryptic Soy Broth (TSB) with 1% glucose

-

Crystal violet solution (0.1%)

-

Ethanol (95%)

Procedure for Inhibition of Biofilm Formation:

-

Add serial dilutions of this compound to the wells of a 96-well plate.

-

Add the bacterial inoculum (adjusted to 1 x 10⁶ CFU/mL) to each well.

-

Incubate the plate at 37°C for 24 hours without shaking.

-

After incubation, wash the wells with sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Stain the adherent biofilms with crystal violet for 15 minutes.

-

Wash the wells again with PBS and allow them to dry.

-

Solubilize the stained biofilm with 95% ethanol.

-

Measure the absorbance at 570 nm to quantify the biofilm biomass.

Procedure for Disruption of Pre-formed Biofilms:

-

Inoculate the wells with the bacterial suspension and incubate for 24 hours to allow biofilm formation.

-

Remove the planktonic bacteria and wash the wells with PBS.

-

Add fresh media containing serial dilutions of this compound to the wells with pre-formed biofilms.

-

Incubate for another 24 hours.

-

Quantify the remaining biofilm using the crystal violet staining method described above.

Resistance Development Study

Studies have shown that Staphylococcus aureus ATCC43300 subjected to sub-MIC concentrations (1/2 MIC) of this compound showed only a 2-4 fold increase in MIC over 24 hours, indicating a low potential for resistance development.[1]

In Vivo Efficacy

This compound has demonstrated significant in vivo antibacterial potency in a mouse sepsis model infected with Staphylococcus aureus ATCC43300.[1]

Safety and Selectivity

This compound exhibits good plasma stability and membrane selectivity, with a hemolytic activity (HC50) of 131.1 µg/mL.[1] The high selectivity index (HC50/MIC) of 65.6 suggests a favorable therapeutic window.[1]

Conclusion

This compound is a promising antibacterial candidate with potent activity against a range of multidrug-resistant bacteria. Its rapid, membrane-disrupting mechanism of action and low propensity for inducing resistance make it a valuable tool for researchers and drug developers in the fight against antimicrobial resistance. The protocols provided herein offer a framework for the in vitro evaluation of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Techniques for Evaluating the Effect of Antibacterial Agent 34 on Bacterial Cell Membranes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The bacterial cell membrane is a critical barrier that maintains cellular integrity, regulates the transport of substances, and is the site of essential metabolic processes such as energy generation.[1] Its disruption leads to the leakage of vital cellular components, dissipation of membrane potential, and ultimately, cell death.[1][2] Consequently, the cell membrane is a primary target for many antimicrobial agents.[3] These application notes provide detailed protocols for evaluating the effects of a novel compound, Antibacterial Agent 34, on the integrity and function of bacterial cell membranes. The following sections describe key assays to measure membrane permeability, assess membrane potential, and visualize morphological changes.

Assessment of Membrane Permeability

Membrane permeabilization is a hallmark of cell membrane damage. This can be quantified by monitoring the influx of fluorescent dyes that are typically excluded by cells with intact membranes. Propidium iodide (PI) and SYTOX Green are nucleic acid stains that only enter cells with compromised membranes, exhibiting a significant increase in fluorescence upon binding to intracellular nucleic acids.[3][4][5] The N-phenyl-1-naphthylamine (NPN) uptake assay is particularly useful for assessing outer membrane permeability in Gram-negative bacteria.[6]

Experimental Workflow for Permeability Assays

Caption: Workflow for membrane permeability analysis.

Protocol: Membrane Permeability using Propidium Iodide (PI)

This protocol measures the influx of PI into bacterial cells as an indicator of membrane damage.

Materials:

-

Bacterial culture (e.g., E. coli, S. aureus)

-

This compound stock solution

-

Phosphate-buffered saline (PBS), sterile

-

Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

-

Polymyxin B (Positive Control, for Gram-negative bacteria) or Nisin (for Gram-positive bacteria)

-

96-well black, clear-bottom microplate

-

Microplate reader with fluorescence detection (Excitation/Emission ~535/617 nm)

Procedure:

-

Culture Preparation: Grow bacteria in a suitable broth to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.4-0.6).

-

Cell Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the pellet twice with sterile PBS and resuspend in PBS to an OD₆₀₀ of 0.2.

-

Assay Setup:

-

Pipette 100 µL of the cell suspension into the wells of the 96-well plate.

-

Add 5 µL of PI working solution (e.g., final concentration of 5 µg/mL) to each well.[7]

-

Include wells for negative controls (cells + PBS, no agent) and positive controls (cells + known membrane-disrupting agent).

-

-

Treatment: Add 10 µL of various concentrations of this compound to the respective wells.

-

Measurement: Immediately place the plate in a microplate reader. Measure fluorescence intensity every 2 minutes for a period of 30-60 minutes.

-

Data Analysis:

-

Subtract the background fluorescence (wells with media and PI only).

-

Express the fluorescence intensity as a percentage of the positive control (100% permeabilization).

-

Data Presentation: Membrane Permeability

Table 1: Effect of Agent 34 on Membrane Permeability of E. coli

| Concentration of Agent 34 (µg/mL) | Fluorescence Intensity (AU) at 30 min | % Permeabilization |

|---|---|---|

| 0 (Negative Control) | 150 ± 15 | 2.5% |

| 2 | 850 ± 45 | 14.2% |

| 4 | 2500 ± 120 | 41.7% |

| 8 | 5800 ± 250 | 96.7% |

| 16 | 6000 ± 210 | 100% |

| Positive Control (Polymyxin B) | 6000 ± 180 | 100% |

Assessment of Membrane Potential

The bacterial cytoplasmic membrane maintains a transmembrane potential, which is crucial for cellular functions.[1] Disruption of the membrane by an antibacterial agent often leads to depolarization (a decrease in membrane potential). This can be measured using voltage-sensitive fluorescent dyes.[3] The carbocyanine dye DiSC₃(5) accumulates in polarized cells, leading to self-quenching of its fluorescence. Membrane depolarization causes the dye to be released, resulting in an increase in fluorescence.[4]

Principle of Membrane Potential Assay

Caption: Principle of the DiSC₃(5) membrane potential assay.

Protocol: Membrane Potential using DiSC₃(5)

This protocol measures changes in membrane potential in response to Agent 34.

Materials:

-

Bacterial culture

-

This compound stock solution

-

Buffer (e.g., HEPES with glucose)

-

DiSC₃(5) stock solution (e.g., 1 mM in DMSO)

-

Valinomycin or Carbonyl cyanide m-chlorophenyl hydrazine (CCCP) as a positive control for depolarization.[8]

-

96-well black microplate

-

Fluorimeter or microplate reader (Excitation/Emission ~622/670 nm)

Procedure:

-

Culture and Cell Preparation: Grow and prepare cells as described in section 1.2, resuspending the final pellet in the assay buffer to an OD₆₀₀ of ~0.2.[3]

-

Dye Loading:

-

Assay Setup:

-

Transfer 190 µL of the dye-loaded cell suspension to the wells of the 96-well plate.

-

Measure the baseline fluorescence for 2-5 minutes to ensure a stable, quenched signal.

-

-

Treatment: Add 10 µL of this compound (or controls) to the wells and immediately resume fluorescence measurement.

-

Measurement: Monitor the fluorescence intensity over time (e.g., every minute for 30 minutes). A rapid increase in fluorescence indicates membrane depolarization.

-

Data Analysis: Normalize the fluorescence data to the baseline reading before the addition of the agent. The maximum fluorescence can be determined by adding a potent depolarizing agent like valinomycin at the end of the experiment.

Data Presentation: Membrane Depolarization

Table 2: Depolarization of S. aureus Membranes by Agent 34

| Concentration of Agent 34 (µg/mL) | Maximum Fluorescence Increase (Fold Change) | Time to Max Depolarization (min) |

|---|---|---|

| 0 (Negative Control) | 1.1 ± 0.1 | > 30 |

| 1 | 2.5 ± 0.3 | 15 |

| 2 | 4.8 ± 0.5 | 8 |

| 4 | 8.2 ± 0.6 | 3 |

| Positive Control (CCCP) | 8.5 ± 0.4 | 1 |

Visualization of Membrane Damage

Direct visualization of the bacterial cell surface can provide invaluable qualitative evidence of an antibacterial agent's mechanism. Electron microscopy techniques are powerful tools for observing ultrastructural changes.[6]

Protocol: Scanning Electron Microscopy (SEM)

This protocol outlines the steps to visualize morphological changes on the bacterial surface after treatment with Agent 34.

Materials:

-

Bacterial culture

-

This compound

-

PBS or appropriate buffer

-

Primary fixative (e.g., 2.5% glutaraldehyde in PBS)

-

Secondary fixative (e.g., 1% osmium tetroxide)

-

Ethanol series (30%, 50%, 70%, 90%, 100%) for dehydration

-

Hexamethyldisilazane (HMDS) for drying

-

Poly-L-lysine coated coverslips

-

SEM stubs and sputter coater (e.g., gold-palladium)

Procedure:

-

Treatment: Treat a mid-log phase bacterial culture (OD₆₀₀ ~0.5) with a bactericidal concentration of Agent 34 for a predetermined time (e.g., 1-2 hours). Include an untreated control.

-

Fixation:

-

Harvest a small volume of the treated and untreated cultures by centrifugation.

-

Gently resuspend the pellet in the primary fixative and incubate for 1-2 hours at 4°C.

-

-

Mounting:

-

Wash the fixed cells with PBS.

-

Place a drop of the cell suspension onto a poly-L-lysine coated coverslip and allow the bacteria to adhere for 20-30 minutes.

-

-

Post-fixation and Dehydration:

-

Fix the adhered bacteria with the secondary fixative (osmium tetroxide) for 1 hour. (Caution: Osmium tetroxide is highly toxic).

-

Wash with PBS.

-

Dehydrate the sample by passing it through a graded ethanol series (e.g., 10 minutes at each concentration).

-

-

Drying and Coating:

-

Chemically dry the sample using HMDS.

-

Mount the coverslip onto an SEM stub using carbon tape.

-

Sputter coat the sample with a thin layer of conductive metal (e.g., gold-palladium).

-

-

Imaging: Observe the samples using a scanning electron microscope. Look for changes in cell morphology, such as surface roughening, blebbing, pore formation, or cell lysis in the Agent 34-treated samples compared to the smooth surfaces of the untreated controls.

Data Presentation: Morphological Changes

Observations from SEM are qualitative. Data should be presented as high-resolution images with descriptive captions detailing the observed effects. For example: "Figure X: SEM micrographs of E. coli treated with Agent 34 (B) show significant membrane disruption, surface blebbing, and cell lysis compared to the smooth, intact morphology of untreated control cells (A)."

References

- 1. Determination of Bacterial Membrane Impairment by Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Visualization of Antimicrobial-Induced Bacterial Membrane Disruption with a Bicolor AIEgen [mdpi.com]

- 8. Membrane Potential Assay [bio-protocol.org]

Application Note: High-Throughput Plasma Stability Assessment of Novel Antibacterial Agents

Introduction

The stability of a novel antibacterial agent in plasma is a critical parameter in early drug discovery, significantly influencing its pharmacokinetic profile and in vivo efficacy.[1][2][3] Compounds that rapidly degrade in plasma are likely to exhibit short half-lives and poor bioavailability, leading to suboptimal therapeutic outcomes.[3][4] Therefore, early assessment of plasma stability is essential to identify labile chemical motifs and guide medicinal chemistry efforts towards optimizing drug candidates.[3][5] This application note provides a detailed protocol for a high-throughput in vitro plasma stability assay, enabling researchers to efficiently screen and rank compounds based on their metabolic susceptibility to plasma enzymes, such as esterases and amidases.[1][4]

Experimental Workflow

The following diagram outlines the key steps in the plasma stability assay protocol.

Caption: Experimental workflow for the in vitro plasma stability assay.

Experimental Protocols

This section details the methodologies for performing the plasma stability assay.

1. Materials and Reagents

-

Test Compound: Novel antibacterial agent.

-

Plasma: Pooled human, mouse, or rat plasma (heparinized). Store at -80°C.[6]

-

Solvents: Dimethyl sulfoxide (DMSO), HPLC-grade acetonitrile, and water.

-

Internal Standard (IS): A structurally similar compound not present in the plasma matrix.

-

Control Compounds:

-

Stable Compound (Negative Control): e.g., Verapamil

-

Labile Compound (Positive Control): e.g., Propantheline

-

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

-

Plates: 96-well polypropylene plates.

2. Equipment

-

Liquid handler or multichannel pipettes

-

Incubator capable of maintaining 37°C

-

Centrifuge with a plate rotor

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[4][5]

3. Preparation of Solutions

-

Test and Control Compound Stock Solutions: Prepare 10 mM stock solutions in DMSO.

-

Working Solutions: Dilute the stock solutions with DMSO to an appropriate concentration (e.g., 100 µM).

-

Internal Standard Spiking Solution: Prepare a solution of the internal standard in cold acetonitrile at a concentration that provides a consistent and robust signal (e.g., 100 ng/mL).

4. Assay Procedure

-

Thaw Plasma: Thaw the desired species' plasma in a 37°C water bath and centrifuge at approximately 3000 rpm for 10 minutes to pellet any cryoprecipitates.[6]

-

Pre-warm Plasma: Pre-warm the plasma to 37°C.

-

Initiate Reaction: In a 96-well plate, add the appropriate volume of plasma. To initiate the reaction, add a small volume of the test compound working solution to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., ≤1%) to avoid protein precipitation and enzyme inhibition.[2][7]

-

Incubation: Incubate the plate at 37°C with gentle shaking.

-

Time Point Sampling: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[1][4]

-

Quench Reaction: Immediately terminate the enzymatic reaction by adding the aliquot to a well of a new 96-well plate containing cold acetonitrile with the internal standard. A typical ratio is 3 volumes of quenching solution to 1 volume of the sample.[8]

-

Protein Precipitation: Vortex the plate to ensure thorough mixing and allow the proteins to precipitate.

-

Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 10-20 minutes to pellet the precipitated proteins.[8]

-

Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound. The method should be optimized for the specific antibacterial agent and the internal standard.

-

Monitor the peak area ratio of the analyte to the internal standard.[4]

6. Data Analysis

-

Calculate Percent Remaining: The percentage of the test compound remaining at each time point is calculated relative to the amount present at the zero-minute time point.[4]

-

% Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time '0') * 100

-

-

Determine the Half-Life (t½):

-

Plot the natural logarithm (ln) of the percent remaining versus the incubation time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

The half-life is calculated using the following equation: t½ = 0.693 / k.[4]

-

Data Presentation

The quantitative results of the plasma stability assay should be summarized in clear and concise tables for easy comparison between different compounds and species.

Table 1: Plasma Stability of Novel Antibacterial Agents in Human Plasma

| Compound ID | t½ (min) | % Remaining at 60 min | % Remaining at 120 min |

| ABX-001 | >120 | 98.5 | 95.2 |

| ABX-002 | 45.8 | 35.2 | 12.1 |

| ABX-003 | 89.1 | 65.7 | 43.8 |

| Verapamil | >120 | 99.1 | 98.5 |

| Propantheline | 15.2 | 5.6 | <1.0 |

Table 2: Cross-Species Comparison of Plasma Stability for ABX-002

| Species | t½ (min) | % Remaining at 60 min | % Remaining at 120 min |

| Human | 45.8 | 35.2 | 12.1 |

| Mouse | 25.3 | 15.9 | 2.5 |

| Rat | 38.9 | 28.4 | 8.1 |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| High Variability between Replicates | Inconsistent pipetting, improper mixing, or sample processing errors. | Ensure proper calibration of pipettes and thorough mixing at each step. Automate liquid handling where possible. |

| Compound Appears Unstable at Time 0 | Poor solubility, non-specific binding to the plate, or instability in the assay buffer. | Check the solubility of the compound. Use low-binding plates. Ensure the compound is stable in the buffer without plasma. |

| No Degradation Observed for Positive Control | Inactive plasma enzymes, incorrect incubation temperature, or issues with the analytical method. | Use a fresh batch of pooled plasma. Verify the incubator temperature. Confirm the sensitivity and linearity of the LC-MS/MS method. |

By following this detailed protocol, researchers can obtain reliable and reproducible data on the plasma stability of novel antibacterial agents, facilitating informed decision-making in the drug discovery and development process.

References

- 1. Plasma Stability Assay | Bienta [bienta.net]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. Plasma Stability Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Plasma Stability Assay | Domainex [domainex.co.uk]

- 6. In vitro plasma stability assay [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Synthesis of Antibacterial Agent 34 (Compound 4h): A Detailed Protocol for Laboratory Researchers

For Immediate Release

This application note provides a comprehensive protocol for the laboratory synthesis of the potent antibacterial agent, compound 34 (also referred to as compound 4h in select literature), a novel (S,Z)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol outlines the multi-step synthesis, purification, and analytical characterization of the target compound, along with a summary of its reported antibacterial activity.

Introduction

The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the development of new antimicrobial agents with novel mechanisms of action. Compound 34 (4h) belongs to a class of thioxothiazolidinone derivatives that have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This document details the synthetic route, enabling researchers to produce this compound for further investigation and development.

Data Presentation

Table 1: Antibacterial Activity of Compound 34 (4h) - Minimum Inhibitory Concentration (MIC)

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus KCTC 503 | 4 | [2] |

| Methicillin-Resistant S. aureus (MRSA) CCARM 3167 | 2 | [1] |

| Methicillin-Resistant S. aureus (MRSA) CCARM 3506 | 2 | [1] |

| Quinolone-Resistant S. aureus (QRSA) CCARM 3505 | 2 | [1] |

| Quinolone-Resistant S. aureus (QRSA) CCARM 3518 | 2 | [1] |

Experimental Protocols

The synthesis of antibacterial agent 34 (compound 4h) is a three-step process, commencing with the preparation of two key intermediates, which are then condensed to yield the final product.

Step 1: Synthesis of Intermediate 1: 5-(4-fluorophenyl)furan-2-carbaldehyde

This intermediate is synthesized via a Meerwein arylation reaction.

Materials:

-

4-fluoroaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Furfural

-

Acetone

-

Copper(II) chloride

-

Silica gel for column chromatography

-

Dichloromethane

-

Methanol

Procedure:

-

In a suitable reaction vessel, dissolve 4-fluoroaniline in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite to the cooled aniline solution to form the diazonium salt.

-